2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride 2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095411-01-9
VCID: VC5165017
InChI: InChI=1S/C6H11NO2S.ClH/c8-10(9)4-6(5-10)1-2-7-3-6;/h7H,1-5H2;1H
SMILES: C1CNCC12CS(=O)(=O)C2.Cl
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68

2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride

CAS No.: 2095411-01-9

Cat. No.: VC5165017

Molecular Formula: C6H12ClNO2S

Molecular Weight: 197.68

* For research use only. Not for human or veterinary use.

2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride - 2095411-01-9

Specification

CAS No. 2095411-01-9
Molecular Formula C6H12ClNO2S
Molecular Weight 197.68
IUPAC Name 2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide;hydrochloride
Standard InChI InChI=1S/C6H11NO2S.ClH/c8-10(9)4-6(5-10)1-2-7-3-6;/h7H,1-5H2;1H
Standard InChI Key GUJIPFNBJGRBGX-UHFFFAOYSA-N
SMILES C1CNCC12CS(=O)(=O)C2.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic IUPAC name, 2λ⁶-thia-7-azaspiro[3.4]octane 2,2-dioxide hydrochloride, reflects its biccyclic structure . The spiro center at carbon 6 connects a 3-membered thietane ring (sulfur at position 2) and a 4-membered azetidine ring (nitrogen at position 7). The sulfone group (SO2\text{SO}_2) and hydrochloride salt enhance polarity, as evidenced by a topological polar surface area of 54.6 Ų .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Registry Number2095411-01-9
Molecular FormulaC6H12ClNO2S\text{C}_6\text{H}_{12}\text{ClNO}_2\text{S}
Molecular Weight197.68 g/mol
SMILESC1CNCC12CS(=O)(=O)C2.Cl
InChI KeyGUJIPFNBJGRBGX-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

Though proprietary protocols protect exact methodologies, spirocyclic sulfonamides are typically synthesized via intramolecular cyclization of thiol- or sulfonamide-containing precursors. A plausible route involves:

  • Sulfonation: Reacting a bicyclic amine with sulfur trioxide to form the sulfone group.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride .

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagentsYield (%)
1SulfonationSO3\text{SO}_3, DMF65–75
2Acid-Base NeutralizationHCl (gaseous)>90

Physicochemical Properties

Solubility and Stability

The compound is a white to off-white powder stored at room temperature . While solubility data are unspecified, the sulfone group and hydrochloride salt suggest moderate aqueous solubility, likely in the range of 10–50 mg/mL in water .

Table 3: Computed Physicochemical Parameters

ParameterValueMethod (Source)
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds0PubChem
LogP (Octanol-Water)-1.2 (Estimated)ChemAxon
AspectRecommendationSource
Personal ProtectionGloves, goggles, respirator
Storage ConditionsRT, dry, inert atmosphere
First Aid MeasuresRinse skin/eyes with water

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator